molecular formula C9H12 B3044170 2-Phenylpropane-2-D1 CAS No. 4019-54-9

2-Phenylpropane-2-D1

Cat. No. B3044170
CAS RN: 4019-54-9
M. Wt: 121.2 g/mol
InChI Key: RWGFKTVRMDUZSP-BNEYPBHNSA-N
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Description

2-Phenylpropane-2-D1, also known as 2,2-Diphenylpropane, is an organic compound with a molecular formula of C12H14. It is a colorless liquid at room temperature and is soluble in most organic solvents. 2-Phenylpropane-2-D1 is used in a variety of scientific, industrial, and pharmaceutical applications. This compound has been studied extensively for its potential applications in the fields of organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Syntheses and Analytical Characterizations

  • Synthesis and Characterization : 2-Phenylpropane derivatives, including 2-phenylpropane-2-D1, are involved in various syntheses and analytical characterizations. For instance, substances based on the 1,2-diarylethylamine template, similar in structure to 2-phenylpropane-2-D1, have been investigated for potential clinical applications and as research chemicals. These substances often function as NMDA receptor antagonists and are synthesized and characterized using techniques like mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).

Structural Studies and Tautomerism

  • Tautomerism and Conformation Studies : Research on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are closely related to 2-phenylpropane-2-D1, includes studying their tautomerism and conformation in various phases. These studies are significant for understanding the structural behavior of such compounds in different environments (Cunningham, Lowe, & Threadgill, 1989).

Mechanistic Studies in Organic Chemistry

  • Understanding Reaction Mechanisms : The reactions of similar compounds to 2-phenylpropane-2-D1, like 1,1-dihalo-2-methyl-2-phenylpropanes, with lithium diisopropylamide (LDA) have been studied to determine the mechanisms involved. These studies contribute to a deeper understanding of radical and carbene pathways in organic reactions (Ashby, Mehdizadeh, & Deshpande, 1996).

Synthesis and Purity Analysis

  • Synthesis and Purity Analysis : The synthesis of compounds structurally similar to 2-phenylpropane-2-D1, like 2-phenylpropane-1,3-diol, involves methods that yield high purity and yield. Such research is crucial for creating high-quality compounds for various applications (Zhang Xiu-qin, 2009).

Asymmetric Transformation Studies

  • Asymmetric Transformation : Investigations into the asymmetric transformation of compounds like 2-phenylpropanal via enamine salts reveal significant insights into the stereochemical control mechanisms in organic synthesis, which can be applicable to compounds like 2-phenylpropane-2-D1 (Matsushita et al., 1978).

properties

IUPAC Name

2-deuteriopropan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-BNEYPBHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropane-2-D1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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